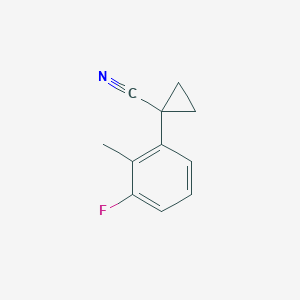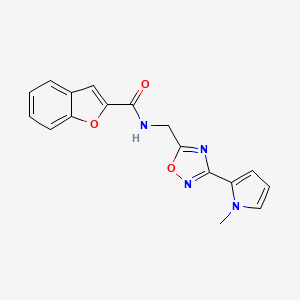
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide is an intriguing compound with a complex structure that offers a range of chemical and biological properties. Its synthesis and applications have garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is particularly noted for its potential therapeutic applications and its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the oxadiazole ring, followed by the attachment of the benzofuran moiety and the carboxamide group. Key reaction conditions include the use of appropriate solvents, catalysts, and temperature controls to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound might be scaled up using automated reactors and continuous flow systems. This allows for precise control over reaction conditions and can significantly improve efficiency and yield compared to small-scale laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution. These reactions are typically facilitated by using specific reagents and catalysts.
Common Reagents and Conditions: Common reagents used in the reactions involving N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenation reagents.
Major Products: The major products formed from these reactions vary depending on the specific pathway but can include various substituted derivatives and intermediate compounds that may be further processed into other bioactive molecules.
Scientific Research Applications
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide has a wide range of applications in scientific research, particularly in the fields of chemistry and biology. It has been studied for its potential use as an anti-inflammatory agent, an anticancer compound, and an antimicrobial substance. In medicinal chemistry, it serves as a lead compound for the development of new therapeutic agents. Additionally, it has been explored for its role in modulating specific biological pathways and its potential use in diagnostic assays.
Mechanism of Action
The mechanism by which N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide exerts its effects involves the interaction with molecular targets such as enzymes, receptors, and proteins. By binding to these targets, the compound can influence various signaling pathways and biochemical processes. This interaction may result in the modulation of enzyme activity, inhibition of protein-protein interactions, or alteration of cellular responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide stands out due to its unique structural features and diverse range of activities. Similar compounds may include other benzofuran derivatives and oxadiazole-based molecules, which also exhibit bioactive properties but may differ in terms of potency, selectivity, and specific applications. For instance, benzofuran-based drugs like amiodarone (an antiarrhythmic agent) or oxadiazole derivatives like Raltegravir (an antiretroviral drug) highlight the versatility and therapeutic potential of these chemical scaffolds.
List of Similar Compounds
Amiodarone
Raltegravir
Benzofuran
Oxadiazole derivatives
Other pyrrole-containing compounds
This article outlines the core aspects of this compound, from synthesis to its diverse applications, shedding light on why it is a compound of significant interest in scientific research. Hope it’s helpful!
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-21-8-4-6-12(21)16-19-15(24-20-16)10-18-17(22)14-9-11-5-2-3-7-13(11)23-14/h2-9H,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBUOHOVNBZYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
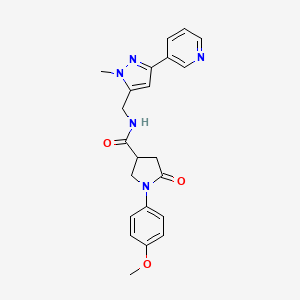
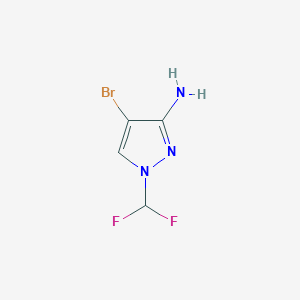
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2571268.png)
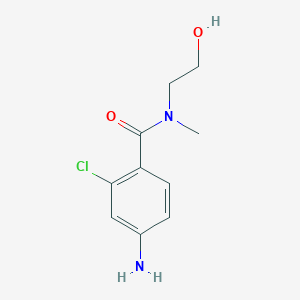
![methyl 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2571271.png)
![tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2571272.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2571275.png)
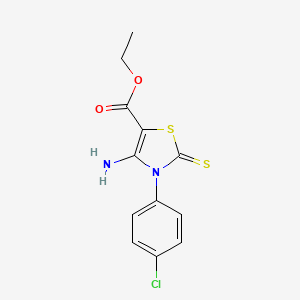
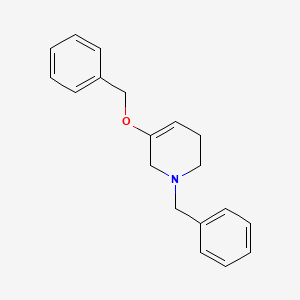
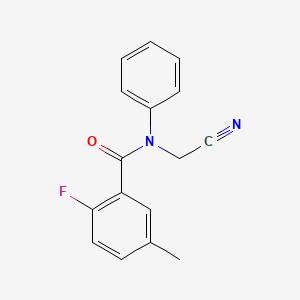
![2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol](/img/structure/B2571283.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2571284.png)
![Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2571285.png)
